molecular formula C19H21IN2O3 B11565243 N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11565243
M. Wt: 452.3 g/mol
InChI Key: ZOUBRVXQVOGNTB-FYJGNVAPSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butoxyphenyl group, an iodophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with 2-(4-iodophenoxy)acetohydrazide under acidic or basic conditions to form the desired product. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide
  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide
  • N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of both butoxy and iodophenoxy groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21IN2O3

Molecular Weight

452.3 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C19H21IN2O3/c1-2-3-12-24-17-8-4-15(5-9-17)13-21-22-19(23)14-25-18-10-6-16(20)7-11-18/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

ZOUBRVXQVOGNTB-FYJGNVAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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